molecular formula C10H5Cl3N2 B6593470 3-Chloro-6-(3,4-dichlorophenyl)pyridazine CAS No. 58059-30-6

3-Chloro-6-(3,4-dichlorophenyl)pyridazine

Cat. No. B6593470
CAS RN: 58059-30-6
M. Wt: 259.5 g/mol
InChI Key: MIZBDHFLBBSBFA-UHFFFAOYSA-N
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Description

3-Chloro-6-(3,4-dichlorophenyl)pyridazine is a chemical compound with the molecular formula C10H5Cl3N2. It has a molecular weight of 259.51900 .


Synthesis Analysis

The synthesis of 3-Chloro-6-(3,4-dichlorophenyl)pyridazine involves several steps. The synthetic route includes the use of Ethyl 4-(3,4-Dichlorophenyl)pyridazine-3-carboxylate (CAS#:75381-58-7) and (E)-4-(3,4-dichlorophenyl)pyridazine-3-carboxylate (CAS#:80937-20-8) . More detailed information about the synthesis process can be found in the literature .


Molecular Structure Analysis

The molecular structure of 3-Chloro-6-(3,4-dichlorophenyl)pyridazine has been analyzed using various techniques. The compound has been characterized by FT-IR, 1H-NMR, 13C-NMR, 1H-1H NOESY spectroscopy, and single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving 3-Chloro-6-(3,4-dichlorophenyl)pyridazine are complex and involve several steps. The reactions have been studied using various techniques and methodologies .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with 3-Chloro-6-(3,4-dichlorophenyl)pyridazine are not explicitly mentioned in the available resources. It is recommended to handle the compound with care and follow standard safety procedures .

properties

IUPAC Name

3-chloro-6-(3,4-dichlorophenyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3N2/c11-7-2-1-6(5-8(7)12)9-3-4-10(13)15-14-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZBDHFLBBSBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344646
Record name 3-chloro-6-(3,4-dichlorophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(3,4-dichlorophenyl)pyridazine

CAS RN

58059-30-6
Record name 3-chloro-6-(3,4-dichlorophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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